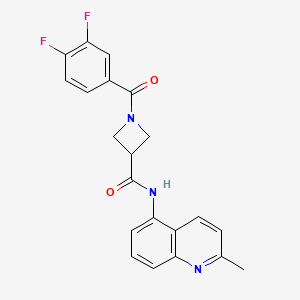

1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide

Descripción

1-(3,4-Difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is linked to a 2-methylquinolin-5-yl moiety, while the azetidine’s 1-position is functionalized with a 3,4-difluorobenzoyl group.

Propiedades

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N3O2/c1-12-5-7-15-18(24-12)3-2-4-19(15)25-20(27)14-10-26(11-14)21(28)13-6-8-16(22)17(23)9-13/h2-9,14H,10-11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOGHLGDRSMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structural motifs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) by inducing apoptosis .

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-HT1F receptor, which is implicated in various neurological disorders. Activation of this receptor has been linked to increased neurotransmission of serotonin .

Anticancer Activity

The following table summarizes the anticancer activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Induces apoptosis |

| MDA-MB-231 | 0.8 | Cell cycle arrest |

| HT-29 (Colon) | 0.6 | Inhibits proliferation |

| PC-3 (Prostate) | 0.7 | Apoptotic pathway activation |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Breast Cancer Cells : A study demonstrated that a related azetidine derivative inhibited MCF-7 cell growth by promoting apoptosis through mitochondrial pathways. The study reported an IC50 value comparable to that observed for our compound .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal death and improve cognitive function in animal models .

- Antiviral Properties : Compounds containing azetidinone structures have also been shown to exhibit antiviral activities against HIV and other viruses, indicating a broad spectrum of potential therapeutic applications .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Efficacy Against Solid Tumors : The compound shows promising results in inhibiting solid tumor growth by inducing apoptosis and disrupting cell cycle progression.

- Selectivity for Cancer Cells : Preliminary data suggest that it may selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies.

Comparación Con Compuestos Similares

cPLA2β Inhibitor (Calbiochem)

- Structure : Features a pyrrolidine (five-membered) ring substituted with a 2,4-difluorobenzoyl group and a biphenylmethylisobutylamine side chain.

- Fluorination Pattern: The 2,4-difluorobenzoyl group in the inhibitor vs. 3,4-difluorobenzoyl in the target compound may alter electronic properties and steric interactions with enzyme active sites. Biological Activity: The cPLA2β inhibitor targets cytosolic phospholipase A2β, a key enzyme in inflammatory pathways, suggesting the target compound’s fluorinated benzoyl group could similarly enhance enzyme inhibition .

Novaluron (ISO Name)

- Structure : A urea derivative with a 2,6-difluorobenzamide group and a chlorinated trifluoroethoxy-phenyl moiety.

- Key Differences: Linkage: Novaluron uses a urea bridge, enabling strong hydrogen bonding, whereas the target compound employs a carboxamide linkage, which offers fewer hydrogen-bonding sites but greater metabolic stability. Fluorination: The 2,6-difluoro substitution in novaluron vs. 3,4-difluoro in the target compound may influence lipid solubility and target selectivity. Biological Activity: Novaluron acts as an insect growth regulator by inhibiting chitin synthesis, highlighting how fluorinated benzamides can diverge in application (pesticidal vs.

Comparative Data Table

Mechanistic and Pharmacological Insights

- Fluorination Impact: The 3,4-difluorobenzoyl group in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs, a trend observed in kinase inhibitors like gefitinib .

- Quinoline Moiety: The 2-methylquinolin-5-yl group may engage in π-π stacking with aromatic residues in enzyme active sites, similar to quinoline-based antimalarials like chloroquine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.